molecular formula C13H18ClNO2 B7855270 Cyclopentyl 2-(4-aminophenyl)acetate hydrochloride

Cyclopentyl 2-(4-aminophenyl)acetate hydrochloride

Cat. No.: B7855270
M. Wt: 255.74 g/mol
InChI Key: FTCDBTCAFIGTDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentyl 2-(4-aminophenyl)acetate hydrochloride is an organic compound that features a cyclopentyl group attached to a 2-(4-aminophenyl)acetate moiety, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl 2-(4-aminophenyl)acetate hydrochloride typically involves the esterification of cyclopentanol with 2-(4-aminophenyl)acetic acid. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the product is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl 2-(4-aminophenyl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group

Properties

IUPAC Name

cyclopentyl 2-(4-aminophenyl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c14-11-7-5-10(6-8-11)9-13(15)16-12-3-1-2-4-12;/h5-8,12H,1-4,9,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCDBTCAFIGTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)CC2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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